![molecular formula C21H20FNO B14369468 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide CAS No. 91892-70-5](/img/structure/B14369468.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a naphthyl group connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-(naphthalen-1-yl)propan-2-amine.
Formation of Intermediate: The 2-fluoroaniline is first reacted with acetic anhydride to form 2-fluoroacetanilide.
Coupling Reaction: The 2-fluoroacetanilide is then coupled with 2-(naphthalen-1-yl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group.
Reduction: Reduction reactions can occur at the acetamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the naphthyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the acetamide linkage can yield the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: A structural isomer with the naphthyl group in a different position.
2-(2-Fluorophenyl)-N-[2-(phenyl)propan-2-yl]acetamide: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is unique due to the presence of both a fluorophenyl and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
91892-70-5 |
|---|---|
Fórmula molecular |
C21H20FNO |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24) |
Clave InChI |
RDMMGINKHJUQJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
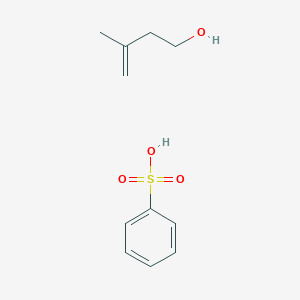
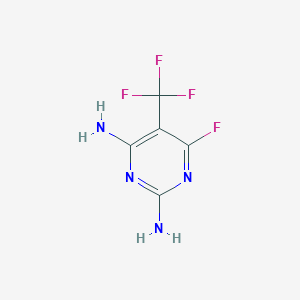
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
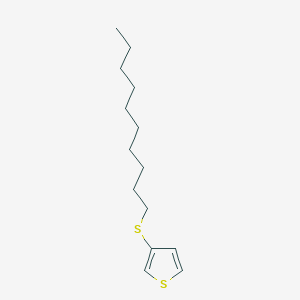
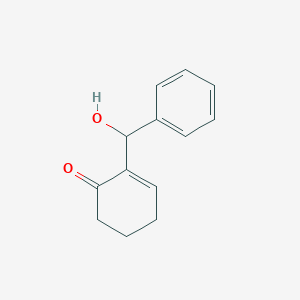
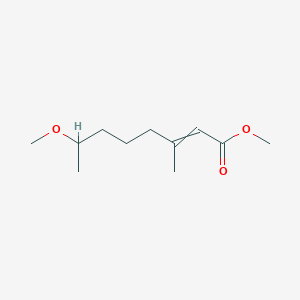
phosphanium bromide](/img/structure/B14369441.png)
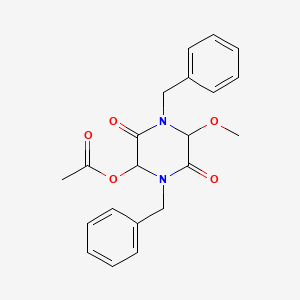
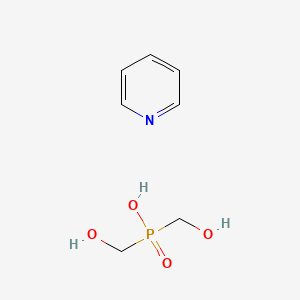
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
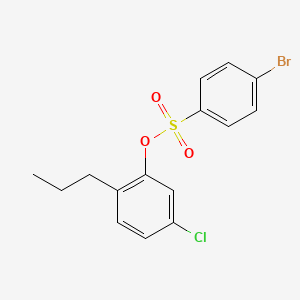
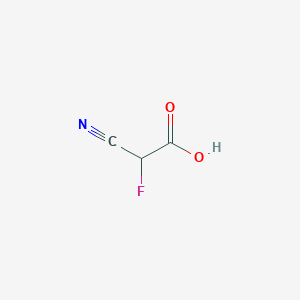
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
